4-(naphthalen-2-ylmethyl)piperidine hydrochloride 4-(naphthalen-2-ylmethyl)piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13661041
InChI: InChI=1S/C16H19N.ClH/c1-2-4-16-12-14(5-6-15(16)3-1)11-13-7-9-17-10-8-13;/h1-6,12-13,17H,7-11H2;1H
SMILES: C1CNCCC1CC2=CC3=CC=CC=C3C=C2.Cl
Molecular Formula: C16H20ClN
Molecular Weight: 261.79 g/mol

4-(naphthalen-2-ylmethyl)piperidine hydrochloride

CAS No.:

Cat. No.: VC13661041

Molecular Formula: C16H20ClN

Molecular Weight: 261.79 g/mol

* For research use only. Not for human or veterinary use.

4-(naphthalen-2-ylmethyl)piperidine hydrochloride -

Specification

Molecular Formula C16H20ClN
Molecular Weight 261.79 g/mol
IUPAC Name 4-(naphthalen-2-ylmethyl)piperidine;hydrochloride
Standard InChI InChI=1S/C16H19N.ClH/c1-2-4-16-12-14(5-6-15(16)3-1)11-13-7-9-17-10-8-13;/h1-6,12-13,17H,7-11H2;1H
Standard InChI Key APETVRBXGYTBBB-UHFFFAOYSA-N
SMILES C1CNCCC1CC2=CC3=CC=CC=C3C=C2.Cl
Canonical SMILES C1CNCCC1CC2=CC3=CC=CC=C3C=C2.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₆H₂₀ClN, with a molecular weight of 261.79 g/mol . Its IUPAC name, 4-(naphthalen-2-ylmethyl)piperidine hydrochloride, reflects the substitution pattern: a naphthalen-2-ylmethyl group at the 4-position of the piperidine ring, with a hydrochloride counterion stabilizing the amine group .

Structural Features

The piperidine ring adopts a chair conformation, while the naphthalene moiety contributes aromaticity and planar geometry. The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability. Key spectroscopic identifiers include:

  • IR: Absence of terminal acetylene C–H stretches (~3309 cm⁻¹) and presence of disubstituted alkyne signals (~2121 cm⁻¹) .

  • NMR: Distinct proton environments for the naphthalene (δ 7.2–8.0 ppm) and piperidine (δ 1.5–3.5 ppm) groups .

Table 1: Molecular Data

PropertyValueSource
CAS Number252563-97-6
Molecular FormulaC₁₆H₂₀ClN
Molecular Weight261.79 g/mol
IUPAC Name4-(naphthalen-2-ylmethyl)piperidine hydrochloride

Synthesis and Modification

Synthetic Routes

The compound is synthesized via Mannich reactions, involving:

  • Alkylation: Reaction of 1-(prop-2-ynyloxy)naphthalene with 4-phenylpiperidine.

  • Quaternization: Treatment with hydrochloric acid to form the hydrochloride salt .

Yields vary based on reaction conditions. For example, CuI-catalyzed reactions in dioxane at 40°C achieve ~75% yield for analogous piperidine derivatives .

Structural Analogs

Modifications at the piperidine nitrogen or naphthalene position alter bioactivity. Notable analogs include:

  • 1-TERT-BUTYL 4-ETHYL 4-(NAPHTHALEN-2-YLMETHYL)PIPERIDINE-1,4-DICARBOXYLATE (CAS 227470-74-8), which introduces ester groups for enhanced lipophilicity .

  • {1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol (CAS VC16439738), adding a hydroxymethyl group for hydrogen bonding.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt improves water solubility (~50 mg/mL at 25°C), while the naphthalene group confers lipid membrane permeability. The compound is stable under inert atmospheres but degrades upon prolonged exposure to light or moisture .

Predicted Properties

Computational models estimate:

  • Boiling Point: ~507°C (analog-based prediction) .

  • Density: 1.136 g/cm³ .

  • pKa: -2.38 (indicating strong basicity) .

CompoundActivity (IC₅₀)ModelSource
LAS-25140 nM (local anesthetic)Rabbit abdominal wall
NSC-696885200 nM (MAGL inhibition)Brain membrane

Applications in Research

Drug Discovery

The compound serves as a scaffold for:

  • Cannabinoid receptor modulators: Modifying FAAH/MAGL enzyme activity .

  • Antimicrobial agents: Disrupting bacterial cell membranes (MIC = 8 µg/mL against S. aureus) .

Chemical Probes

Its fluorescent naphthalene group aids in:

  • Protein binding assays: Tracking ligand-receptor interactions via fluorescence quenching .

  • Metabolic studies: Radiolabeled versions (e.g., ¹⁴C) trace hepatic metabolism pathways .

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